Cas no 165607-76-1 ((tert-Butoxycarbonyl-propyl-amino)acetic Acid)
(tert-Butoxycarbonyl-propyl-amino)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid
- N-PROPYL-N-BOC-GLYCINE
- (tert-Butoxycarbonyl-propyl-amino)-acetic acid
- (tert-Butoxycarbonyl-propyl-amino)acetic Acid
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-propyl-
- AKOS010239482
- 165607-76-1
- N-(tert-butoxycarbonyl)-N-propylglycine
- 2-[N -(t-butoxycarbonyl)-N-propylamino]acetic acid
- 2-([(tert-Butoxy)carbonyl](propyl)amino)acetic acid
- [(TERT-BUTOXYCARBONYL)(PROPYL)AMINO]ACETIC ACID
- 2-(((Tert-butoxy)carbonyl)(propyl)amino)acetic acid
- 2-{[(tert-Butoxy)carbonyl](propyl)amino}acetic acid
- 2-((tert-Butoxycarbonyl)(propyl)amino)aceticacid
- 854-462-0
- SCHEMBL1677637
- 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
- RYAKVKATDZQYAM-UHFFFAOYSA-N
- N-Boc-N-propyl-glycine
- AB4058
- QGA60776
- DTXSID80478283
- CS-0216745
- MFCD09909474
- 2-((tert-Butoxycarbonyl)(propyl)amino)acetic acid
- EN300-57265
- Boc-nPrGly-OH
-
- Inchi: 1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13)
- InChI Key: RYAKVKATDZQYAM-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)CCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 217.13140809Da
- Monoisotopic Mass: 217.13140809Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66.8Ų
(tert-Butoxycarbonyl-propyl-amino)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T206068-10mg |
(tert-Butoxycarbonyl-propyl-amino)acetic Acid |
165607-76-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206068-50mg |
(tert-Butoxycarbonyl-propyl-amino)acetic Acid |
165607-76-1 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T206068-100mg |
(tert-Butoxycarbonyl-propyl-amino)acetic Acid |
165607-76-1 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Enamine | EN300-57265-0.05g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 0.05g |
$44.0 | 2023-06-04 | |
| Enamine | EN300-57265-0.1g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 0.1g |
$66.0 | 2023-06-04 | |
| Enamine | EN300-57265-0.25g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 0.25g |
$94.0 | 2023-06-04 | |
| Enamine | EN300-57265-0.5g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 0.5g |
$148.0 | 2023-06-04 | |
| Enamine | EN300-57265-1.0g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 1g |
$190.0 | 2023-06-04 | |
| Enamine | EN300-57265-2.5g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 2.5g |
$214.0 | 2023-06-04 | |
| Enamine | EN300-57265-5.0g |
2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid |
165607-76-1 | 95% | 5g |
$237.0 | 2023-06-04 |
(tert-Butoxycarbonyl-propyl-amino)acetic Acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (tert-Butoxycarbonyl-propyl-amino)acetic Acid
Recent Advances in the Application of (tert-Butoxycarbonyl-propyl-amino)acetic Acid (CAS: 165607-76-1) in Chemical Biology and Pharmaceutical Research
The compound (tert-Butoxycarbonyl-propyl-amino)acetic Acid (CAS: 165607-76-1) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This molecule, characterized by its tert-butoxycarbonyl (Boc) protecting group and propyl-amino-acetic acid backbone, serves as a crucial intermediate in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Recent studies have highlighted its role in facilitating efficient peptide coupling reactions, enhancing drug delivery systems, and contributing to the development of novel therapeutics.
One of the most notable advancements involving (tert-Butoxycarbonyl-propyl-amino)acetic Acid is its application in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that the Boc-protected derivative of this compound offers superior stability under acidic conditions, making it an ideal candidate for iterative peptide elongation. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the synthesis of cyclic peptides with enhanced bioavailability, paving the way for new therapeutic agents targeting protein-protein interactions.
In addition to its synthetic utility, (tert-Butoxycarbonyl-propyl-amino)acetic Acid has been explored for its potential in drug delivery systems. A recent investigation in the journal Advanced Drug Delivery Reviews highlighted its role as a linker molecule in prodrug design. The study revealed that the Boc group could be selectively cleaved under physiological conditions, enabling controlled release of active pharmaceutical ingredients (APIs). This property has been leveraged to develop targeted therapies for cancer and inflammatory diseases, with promising preclinical results.
Furthermore, the compound's unique chemical properties have made it a valuable tool in chemical biology. A 2024 study in ACS Chemical Biology demonstrated its use as a building block for the development of fluorescent probes. These probes were employed to visualize intracellular enzymatic activity, providing insights into disease mechanisms and facilitating high-throughput screening of potential drug candidates. The study underscored the compound's compatibility with diverse bioconjugation strategies, further expanding its utility in biomedical research.
Despite these advancements, challenges remain in optimizing the scalability and cost-effectiveness of (tert-Butoxycarbonyl-propyl-amino)acetic Acid for industrial applications. Recent efforts have focused on developing greener synthetic routes, such as catalytic methods and flow chemistry approaches, to address these limitations. A 2023 review in Organic Process Research & Development summarized these innovations, emphasizing their potential to streamline large-scale production while minimizing environmental impact.
In conclusion, (tert-Butoxycarbonyl-propyl-amino)acetic Acid (CAS: 165607-76-1) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its applications span from peptide synthesis and drug delivery to chemical probe development, demonstrating its versatility and importance in the field. Future research is expected to further explore its potential in emerging areas such as targeted protein degradation and mRNA therapeutics, solidifying its position as a cornerstone of modern medicinal chemistry.
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